molecular formula C29H50 B12801930 Norfriedelane CAS No. 7506-14-1

Norfriedelane

Cat. No.: B12801930
CAS No.: 7506-14-1
M. Wt: 398.7 g/mol
InChI Key: RKDQOCJIOSRKCA-UHFFFAOYSA-N
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Description

Norfriedelane is a type of triterpene, specifically a nortriterpene, which is a derivative of the friedelane-type triterpenes. These compounds are known for their complex molecular structures and significant biological activities. This compound and its derivatives have been isolated from various plant species, including Salacia chinensis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norfriedelane-type triterpenes can be synthesized through various chemical reactions involving friedelane triterpenoids. One common method involves the oxidative transformation of friedelin to yield this compound derivatives. For example, the one-pot BF₃·OEt₂-mediated oxidative transformation of friedelin can produce friedel-3-enol acetate as a major product .

Industrial Production Methods: Industrial production of this compound-type triterpenes typically involves extraction from natural sources, such as the stems of Salacia chinensis. The extraction process includes solvent extraction followed by chromatographic purification to isolate the desired compounds .

Chemical Reactions Analysis

Types of Reactions: Norfriedelane undergoes various chemical reactions, including:

    Oxidation: Conversion of friedelin to this compound derivatives through oxidative processes.

    Reduction: Reduction reactions can modify the functional groups on the this compound skeleton.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, such as friedel-3-enol acetate .

Scientific Research Applications

Norfriedelane and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of norfriedelane involves its interaction with various molecular targets and pathways. For example, this compound derivatives have been shown to exhibit radical scavenging activity, which involves neutralizing free radicals and preventing oxidative damage . The specific molecular targets and pathways can vary depending on the derivative and its functional groups.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications and the resulting biological activities. Its derivatives often exhibit enhanced radical scavenging and antioxidant properties compared to other triterpenes .

Properties

CAS No.

7506-14-1

Molecular Formula

C29H50

Molecular Weight

398.7 g/mol

IUPAC Name

3,3a,5b,7a,10,10,11b,13a-octamethyl-2,3,4,5,5a,6,7,8,9,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene

InChI

InChI=1S/C29H50/c1-20-9-10-21-26(20,5)12-11-22-27(21,6)16-18-29(8)23-19-24(2,3)13-14-25(23,4)15-17-28(22,29)7/h20-23H,9-19H2,1-8H3

InChI Key

RKDQOCJIOSRKCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Origin of Product

United States

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